molecular formula C66H66N4O2S2 B15147011 2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

Cat. No.: B15147011
M. Wt: 1011.4 g/mol
InChI Key: HSIQYKBCOIIFNJ-UHFFFAOYSA-N
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Description

This compound is a highly complex organic molecule characterized by its propanedinitrile backbone (two cyano groups attached to a central carbon chain) and extended conjugated systems. The structure includes a dithiapentacyclo framework with tetrahexyl substituents, indenylidene moieties, and dicyanomethylidene groups. The bulky tetrahexyl groups likely enhance solubility in non-polar solvents, while the sulfur atoms in the pentacyclic system may influence redox behavior .

Properties

Molecular Formula

C66H66N4O2S2

Molecular Weight

1011.4 g/mol

IUPAC Name

2-[2-[[15-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile

InChI

InChI=1S/C66H66N4O2S2/c1-5-9-13-21-29-65(30-22-14-10-6-2)55-37-52-56(38-51(55)63-57(65)35-45(73-63)33-53-59(43(39-67)40-68)47-25-17-19-27-49(47)61(53)71)66(31-23-15-11-7-3,32-24-16-12-8-4)58-36-46(74-64(52)58)34-54-60(44(41-69)42-70)48-26-18-20-28-50(48)62(54)72/h17-20,25-28,33-38H,5-16,21-24,29-32H2,1-4H3

InChI Key

HSIQYKBCOIIFNJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile has several scientific research applications:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the propanedinitrile family, which includes derivatives with varying substituents and structural motifs. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Property/Compound 2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[...] [Chloro(phenyl)methylidene]propanedinitrile Methoxymethylene Propanedinitrile (MEM) 2-(Ethoxymethylene)propanedinitrile
Core Structure Propanedinitrile with indenylidene, dithiapentacyclo, and tetrahexyl groups Propanedinitrile with chloro-phenyl substituent Propanedinitrile with methoxy group Propanedinitrile with ethoxy group
Conformational Flexibility Restricted by rigid pentacyclic framework Limited due to planar chloro-phenyl group Two conformers (syn/anti methyl orientation) Similar to MEM, with ethoxy rotation
Electronic Properties Extended π-conjugation; strong absorption in visible range Moderate conjugation (phenyl + cyano groups) Weaker conjugation (methoxy disrupts π-system) Ethoxy group reduces electron deficiency
Synthetic Methods Likely multi-step coupling and cyclization; no direct evidence in provided sources Halogenation of benzalmalononitrile derivatives Reduction of unsaturated dinitriles Similar to MEM via alkoxy substitution
Safety/Toxicity Not explicitly reported; likely high toxicity due to nitriles and complex structure Classified as toxic (UN3439, 6.1 hazard) Limited data; nitriles generally hazardous Toxic (UN3439, 6.1 hazard)

Key Findings

Structural Complexity vs. Simplicity : Unlike simpler propanedinitriles (e.g., MEM or ethoxy derivatives), the target compound’s pentacyclic framework and bulky substituents limit conformational flexibility but enhance stability in harsh environments .

Electronic Effects: The dicyanomethylidene and indenylidene groups create a stronger electron-deficient core compared to alkoxy-substituted derivatives, which may improve charge-transfer efficiency .

Synthetic Challenges : While 2-benzylpropanedinitrile () is synthesized via chemoselective reduction, the target compound likely requires advanced coupling techniques due to its intricate architecture .

Safety Considerations : All propanedinitriles share inherent toxicity risks (e.g., cyanide release upon degradation), but the target compound’s size and substituents may alter its metabolic pathways .

Contradictions and Limitations

  • highlights that "isovalency" (similar valency but differing geometry) may override electronic similarities. For example, MEM and the target compound both have propanedinitrile cores but exhibit vastly different reactivity due to structural constraints .
  • Data gaps exist for the target compound’s spectroscopic properties and exact synthetic routes, necessitating extrapolation from simpler analogs .

Q & A

Q. How to select a conceptual framework for studying this compound’s supramolecular interactions?

  • Methodological Answer : Use host-guest chemistry models (e.g., crown ether analogs) to predict binding with metal ions or π-acidic aromatics. Pair this with isothermal titration calorimetry (ITC) to quantify binding constants. Molecular dynamics (MD) simulations can visualize self-assembly in solution .

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